2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate
Description
2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate (CAS: 909122-64-1) is a bicyclic triazolium salt widely utilized as a precursor for generating N-heterocyclic carbene (NHC) organocatalysts. Structurally, it comprises a pyrrolo-triazolium core substituted with a phenyl group at the 2-position and a tetrafluoroborate counterion. This compound is synthesized via multi-step protocols involving cyclization and anion exchange reactions, as detailed in and , yielding products with ≥97% purity . Its storage requires inert atmospheres and low temperatures (2–8°C) to maintain stability .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N3.BF4/c1-2-5-10(6-3-1)14-9-13-8-4-7-11(13)12-14;2-1(3,4)5/h1-3,5-6,9H,4,7-8H2;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOYOGNXIHWKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2C1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BF4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate typically involves the following steps:
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Formation of the Pyrrolo[2,1-c][1,2,4]triazole Core: : The initial step involves the cyclization of appropriate precursors to form the pyrrolo[2,1-c][1,2,4]triazole core. This can be achieved through the reaction of a pyrrole derivative with an azide compound under suitable conditions, such as heating or using a catalyst.
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Introduction of the Phenyl Group: : The phenyl group can be introduced through a substitution reaction, where a suitable phenylating agent reacts with the pyrrolo[2,1-c][1,2,4]triazole intermediate.
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Formation of the Triazolium Salt: : The final step involves the quaternization of the nitrogen atom in the triazole ring to form the triazolium cation. This can be achieved by reacting the intermediate with a suitable alkylating agent, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
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Substitution: : The phenyl group or other substituents on the triazole ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under suitable conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry as a potential drug candidate. Its structural similarity to known pharmacophores allows researchers to explore its efficacy against various diseases.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of pyrrolo[2,1-c][1,2,4]triazole exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of several triazole derivatives, including 2-phenyl derivatives, against strains of Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications to the triazole ring enhanced antibacterial efficacy .
Anticancer Research
The unique nitrogen-containing heterocyclic structure of 2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium tetrafluoroborate has been investigated for its potential anticancer properties.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Material Science
The tetrafluoroborate salt form of this compound is being explored for applications in material science due to its ionic properties.
Case Study: Ionic Conductivity
Research indicates that 2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium tetrafluoroborate exhibits high ionic conductivity when used as an electrolyte in solid-state batteries. This property is critical for developing efficient energy storage systems .
Mechanism of Action
The mechanism of action of 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolium cation can form stable complexes with these targets, modulating their activity. The phenyl group and the pyrrolo[2,1-c][1,2,4]triazole core contribute to the binding affinity and specificity of the compound. The tetrafluoroborate anion helps stabilize the overall structure and enhances solubility in various solvents.
Comparison with Similar Compounds
Substituent Impact :
- Electron-withdrawing groups (e.g., C6F5) : Increase Lewis acidity of the resulting NHC, enhancing catalytic efficiency in oxidative reactions .
- Chiral centers (e.g., benzyl) : Enable enantioselective transformations, critical in pharmaceutical synthesis .
Catalytic Performance and Reaction Scope
The phenyl-substituted triazolium salt demonstrates moderate catalytic activity in benzoin condensations, outperformed by its perfluorophenyl analogue (Entry 6 vs. 5 in Table 2 of ). However, its simpler synthesis and lower cost make it preferable for large-scale applications . In contrast, the pentafluorophenyl derivative (CAS: N/A) achieves higher yields in aerobic oxidations (73% for isoquinolone synthesis) due to stronger electron-withdrawing effects .
Crystallization and Stability
Crystallization of bicyclic triazolium salts is notoriously challenging. While classical methods fail for salts like 2-(perfluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-2-ium tetrafluoroborate, the target compound crystallizes readily under ENaCt (Evaporation-Nucleation and Crystal Tracking) conditions, forming stable monoclinic crystals (P21/c space group) . Its tetrafluoroborate counterion enhances solubility in organic solvents (e.g., CH2Cl2, THF) compared to chloride analogues .
Biological Activity
2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate (CAS No. 909122-64-1) is a heterocyclic compound with potential applications in pharmacology and material science. This article explores its biological activity, synthesis methods, and relevant case studies.
The compound's molecular formula is with a molecular weight of 273.04 g/mol. It is typically stored in a dark place under inert conditions at temperatures between 2°C and 8°C to maintain stability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂BF₄N₃ |
| Molecular Weight | 273.04 g/mol |
| CAS Number | 909122-64-1 |
| Purity | ≥97% |
| Storage Conditions | Dark, inert atmosphere |
Biological Activity
The biological activity of this compound has been investigated in various contexts:
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,1-c][1,2,4]triazoles exhibit promising anticancer properties. For instance, compounds containing similar structures have shown inhibition of c-Met protein kinase, which is implicated in cancer progression. A study demonstrated that modifications in the triazole framework could enhance the potency against various cancer cell lines .
Neuroprotective Effects
Studies have suggested that compounds with a pyrrolo-triazole structure can act as GABA_A receptor modulators. This modulation may provide neuroprotective effects and has potential implications for treating neurodegenerative diseases .
Antimicrobial Properties
Preliminary investigations have indicated that certain derivatives possess antimicrobial activity. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .
Case Studies
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Synthesis and Characterization :
A study synthesized 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium salts through a multi-step process involving phenylhydrazine and various alkylating agents. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compounds . -
Pharmacological Evaluation :
In a pharmacological evaluation involving animal models, derivatives were tested for their ability to inhibit tumor growth in xenograft models. Results indicated significant tumor reduction compared to control groups, supporting the potential use of these compounds in cancer therapy . -
Material Science Applications :
The stability and reactivity of this compound make it a candidate for applications in material science, particularly in developing polymers with tailored electrical properties. Research has shown that incorporating this compound into polymer matrices can enhance conductivity and thermal stability .
Q & A
Basic: What is the standard synthesis protocol for 2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate?
Methodological Answer:
The synthesis typically involves three key steps:
O-Methylation of pyrrolidinone : React 2-pyrrolidinone with trimethyloxonium tetrafluoroborate in anhydrous CH₂Cl₂ under argon, followed by phenylhydrazine addition (24 h stirring) .
Cyclization : Reflux the intermediate in chlorobenzene with triethyl orthoformate (120°C, 24 h) to form the triazolium core .
Salt Formation : Precipitate the tetrafluoroborate salt using diethyl ether, yielding a solid product (60% average yield) .
Key Validation : Confirm purity via ¹H NMR (e.g., δ 9.62 ppm for triazolium protons) and compare with literature data .
Basic: How is structural characterization of this compound performed?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the triazolium ring (e.g., δ 4.45 ppm for dihydro-pyrrole protons) and phenyl substituents .
- HRMS : Verify molecular ion ([M-BF₄]⁺) with exact mass matching theoretical values (e.g., C₁₁H₁₂N₃⁺ = 186.1026 g/mol) .
- Elemental Analysis : Confirm stoichiometry (e.g., C: 44.62%, H: 4.08%, N: 14.19%) .
Advanced: How do reaction conditions influence yield discrepancies in reported syntheses (37–60%)?
Methodological Answer:
Yield variations arise from:
- Reagent Stoichiometry : Excess trimethyloxonium tetrafluoroborate (≥1.1 eq) improves O-methylation efficiency .
- Cyclization Time : Extended reflux (≥24 h) ensures complete ring closure but may degrade heat-sensitive intermediates .
- Workup Protocol : Ethyl acetate washes reduce byproduct contamination but risk product loss .
Data Contradiction : reports 37% yield with pentafluorophenylhydrazine, while phenylhydrazine derivatives yield 60% due to faster cyclization kinetics .
Advanced: What strategies optimize enantioselective synthesis of chiral derivatives?
Methodological Answer:
- Chiral Auxiliaries : Use (S)-pyroglutaminol or (R)-benzyl groups during lactam formation to induce asymmetry .
- Catalytic Asymmetric Dearomatization : Employ non-covalent interactions (e.g., hydrogen bonding) to control stereochemistry during triazolium ring formation .
- Resolution : Separate enantiomers via recrystallization with chiral counterions (e.g., tartrate salts) .
Advanced: How does this compound compare to other N-heterocyclic carbene (NHC) precursors in catalysis?
Methodological Answer:
- Catalytic Activity : In benzoin condensation, this triazolium salt shows comparable efficiency to perfluorophenyl-substituted NHCs (80–85% yield) but requires higher catalyst loading (5 mol% vs. 2 mol%) .
- Steric Effects : The phenyl group enhances substrate selectivity in cross-coupling reactions but reduces turnover frequency compared to mesityl derivatives .
Advanced: What are the stability considerations for handling and storage?
Methodological Answer:
- Thermal Stability : Decomposes above 120°C; avoid prolonged heating during solvent removal .
- Moisture Sensitivity : Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent hydrolysis of the BF₄⁻ counterion .
- Light Sensitivity : UV exposure induces ring-opening; use foil-wrapped containers during synthesis .
Advanced: How can computational methods aid in predicting reactivity?
Methodological Answer:
- DFT Calculations : Model the carbene’s HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the carbene derived from this salt has a LUMO energy of −1.8 eV, suitable for polar substrate activation .
- Docking Studies : Simulate interactions with transition metals (e.g., Pd) to design tailored precatalysts for cross-coupling reactions .
Basic: What solvents and reaction media are compatible with this compound?
Methodological Answer:
- Polar Aprotic Solvents : CH₂Cl₂, THF, and DMF are ideal for dissolution (solubility: ~50 mg/mL in CH₂Cl₂) .
- Avoid Protic Media : Methanol or water induces decomposition via BF₄⁻ hydrolysis; use anhydrous conditions for reactions .
Advanced: What are the synthetic challenges in scaling up this compound?
Methodological Answer:
- Purification : Flash chromatography is impractical for >10 g batches; switch to recrystallization (MeOH/EtOAc) .
- Exothermic Steps : Control O-methylation temperature (<5°C) to prevent runaway reactions .
Advanced: How do substituent variations on the triazolium ring affect catalytic performance?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
